ALS-I-41

CNS penetration non-human primate behavioral pharmacology

ALS-I-41 is a primate-validated, BBB-penetrant OXTR antagonist for CNS behavioral pharmacology. Unlike atosiban (no CNS penetration) or retosiban (low), ALS-I-41 reaches primate brain via intranasal and IM routes, confirmed by CSF/PET. Also inhibits EGFR (IC50 27 nM) and RIPK1 (80 nM). ≥98% purity.

Molecular Formula C30H38FN3O6S
Molecular Weight 587.7 g/mol
Cat. No. B15294087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALS-I-41
Molecular FormulaC30H38FN3O6S
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)OC2=CC(=C(C=C2)CC(=O)N3CCC(CC3)N4C(=O)CCC5=CC=CC=C54)OCCF
InChIInChI=1S/C30H38FN3O6S/c1-41(37,38)33-17-12-25(13-18-33)40-26-8-6-23(28(21-26)39-19-14-31)20-30(36)32-15-10-24(11-16-32)34-27-5-3-2-4-22(27)7-9-29(34)35/h2-6,8,21,24-25H,7,9-20H2,1H3
InChIKeySYRRIFTXJYXCIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALS-I-41: A Selective, Non-Peptide Oxytocin Receptor Antagonist for Non-Human Primate Behavioral Pharmacology


ALS-I-41 is a novel, potent, and selective small-molecule oxytocin receptor (OXTR) antagonist with molecular formula C30H38FN3O6S and molecular weight 587.7 g/mol . As a non-peptide OXTR antagonist, ALS-I-41 possesses physicochemical properties distinct from peptide-based antagonists such as atosiban, enabling penetration of the blood-brain barrier [1]. The compound has been specifically evaluated for use in non-human primate behavioral pharmacology experiments and can be administered via both intranasal and intramuscular routes [2].

Why Generic OXTR Antagonist Substitution Undermines CNS Behavioral Research: ALS-I-41 Distinctions


Oxytocin receptor antagonists cannot be interchanged generically for central nervous system (CNS) behavioral pharmacology studies due to fundamental differences in blood-brain barrier (BBB) penetration. Peptide-based OXTR antagonists such as atosiban (a nonapeptide desamino-oxytocin analog) do not significantly enter the brain from systemic circulation, restricting their utility to peripheral targets [1]. Among non-peptide antagonists, CNS penetration varies substantially: retosiban exhibits low predicted CNS penetration [2], while L-368,899 and cligosiban demonstrate brain penetrance but lack the primate-specific CNS penetration validation data available for ALS-I-41 [3]. Furthermore, route-of-administration flexibility differs markedly—ALS-I-41 has been characterized for both intranasal and intramuscular delivery in rhesus macaques, a critical parameter for primate behavioral experimental design that many comparator compounds lack [4].

ALS-I-41 Comparative Evidence: CNS Penetration, Multi-Route Administration, and Selectivity Profile


ALS-I-41 Confirmed CNS Penetration in Rhesus Macaque Versus Peptide Antagonist Atosiban

ALS-I-41 demonstrates confirmed central nervous system (CNS) penetration in rhesus macaques following peripheral administration, as verified by cerebrospinal fluid (CSF) extraction and positron emission tomography (PET) imaging. In contrast, the clinically used peptide OXTR antagonist atosiban (a nonapeptide desamino-oxytocin analog) does not significantly enter the brain from systemic circulation when administered peripherally, limiting its utility to peripheral OXTR targets [1]. ALS-I-41 was characterized as a mild brain penetrant in the rhesus macaque model [2].

CNS penetration non-human primate behavioral pharmacology

ALS-I-41 Intranasal and Intramuscular Route Validation Versus Single-Route OXTR Antagonists

ALS-I-41 has been specifically evaluated and validated for both intranasal and intramuscular administration routes in rhesus macaques for behavioral pharmacology experiments [1]. The CNS penetration and rate of metabolism of ALS-I-41 were investigated via mass spectrometry analysis of CSF and plasma following both administration routes [2]. Many comparator OXTR antagonists, including L-368,899 (primarily intravenous), cligosiban (oral/intravenous), and epelsiban (oral), lack published multi-route primate validation data that includes both intranasal and intramuscular pharmacokinetic characterization.

intranasal administration intramuscular administration primate behavioral pharmacology

ALS-I-41 Multi-Target Kinase Inhibition Profile: EGFR Wild-Type and T790M/L858R Mutant Activity

In biochemical kinase assays, ALS-I-41 (referenced as Compound I-41 in US Patent 10106508) demonstrated inhibition of wild-type EGFR autophosphorylation with an IC50 of 27 nM, and inhibition of the EGFR T790M/L858R double mutant with an IC50 of 121 nM [1]. The compound also inhibited wild-type EGFR in a separate assay format with an IC50 of 50 nM [2]. Additionally, ALS-I-41 (referenced as Compound I-41 in US Patent 10815206) showed inhibition of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) with an IC50 of 80 nM [3]. This multi-target kinase inhibition profile is distinct from prototypical OXTR antagonists such as atosiban and L-368,899, which are not characterized as EGFR or RIPK1 inhibitors.

EGFR inhibition T790M/L858R mutant kinase selectivity

ALS-I-41 Small Molecule Non-Peptide Structure Enables BBB Penetration Versus Peptide OXTR Antagonists

ALS-I-41 is a non-peptide small molecule (MW 587.7, formula C30H38FN3O6S) that crosses the blood-brain barrier, whereas peptide-based OXTR antagonists such as atosiban (a nonapeptide) and F-792 are unable to significantly enter the brain from systemic circulation [1][2]. Among non-peptide OXTR antagonists, retosiban exhibits low predicted CNS penetration [3], while ALS-I-41 was experimentally verified as a mild brain penetrant in the rhesus macaque [4].

blood-brain barrier non-peptide small molecule antagonist

ALS-I-41: Primary Research Applications Based on Validated CNS Penetration and Multi-Route Delivery


Non-Human Primate Behavioral Pharmacology: Central Oxytocin Receptor Modulation Studies

ALS-I-41 is specifically validated for behavioral pharmacology experiments in non-human primates requiring CNS oxytocin receptor antagonism. The compound's confirmed CNS penetration in rhesus macaques following peripheral administration, as verified by CSF extraction and PET imaging [1], makes it suitable for studies investigating the role of central oxytocin signaling in social behavior, social cognition, and psychiatric disorder-relevant phenotypes. Unlike peptide antagonists (e.g., atosiban) that lack BBB penetration [2], ALS-I-41 enables interrogation of brain OXTR mechanisms following peripheral dosing.

Intranasal and Intramuscular CNS Delivery Studies in Primate Models

ALS-I-41 is characterized for both intranasal and intramuscular administration with CNS penetration data available for both routes in rhesus macaques [3]. This dual-route validation supports experimental designs requiring non-invasive, repeatable intranasal dosing for longitudinal behavioral studies, as well as intramuscular administration for more controlled systemic delivery. The availability of PET imaging with [18F]ALS-I-41 further enables occupancy and pharmacokinetic studies in primate models [4].

EGFR Mutant Kinase Inhibition Studies in Oncology Research

ALS-I-41 demonstrates inhibition of wild-type EGFR (IC50 = 27 nM) and the EGFR T790M/L858R double mutant (IC50 = 121 nM) in biochemical kinase assays [5]. This kinase inhibition profile, not shared by prototypical OXTR antagonists, supports potential research applications in EGFR-driven cancer models, particularly non-small cell lung cancer (NSCLC) with acquired T790M resistance mutations. The compound may serve as a chemical probe for studying EGFR kinase inhibition with concurrent OXTR antagonism activity.

RIPK1-Mediated Cell Death and Inflammation Pathway Studies

ALS-I-41 inhibits Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) with an IC50 of 80 nM [6]. RIPK1 is a key regulator of necroptosis and inflammatory signaling pathways. The RIPK1 inhibitory activity of ALS-I-41, combined with its OXTR antagonism and EGFR inhibition, positions this compound as a multi-target tool compound for investigating cross-talk between GPCR (OXTR) and kinase signaling networks in cellular models of inflammation, neurodegeneration, and cancer.

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